molecular formula C13H15N3O4S B1354049 Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- CAS No. 91960-06-4

Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-

Número de catálogo: B1354049
Número CAS: 91960-06-4
Peso molecular: 309.34 g/mol
Clave InChI: OBEYSNBUFVGRTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: is a chemical compound with the molecular formula C12H13N3O4S and a molecular weight of 295.314. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- typically involves the reaction of 4,5-dimethyl-3-isoxazoleamine with 4-nitrobenzenesulfonyl chloride, followed by reduction and acetylation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Acetamide derivatives, particularly those containing sulfonamide moieties, have demonstrated significant biological activities including antimicrobial and anticancer properties. The following sections explore these applications in detail.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. A study on novel N-substituted sulfonamides indicated that compounds with acetamide fragments effectively inhibit dihydrofolate reductase (DHFR), a key enzyme in bacterial folate synthesis. This inhibition mechanism is crucial for the antimicrobial effects observed in various bacterial strains .

Anticancer Properties

Acetamide derivatives have been investigated for their potential as anticancer agents. A notable study synthesized a series of N-arylacetamides with sulfonamide groups and evaluated their cytotoxicity against human cancer cell lines such as A-549 (lung carcinoma) and MCF-7 (breast carcinoma). The results demonstrated significant growth inhibition rates, suggesting that these compounds could serve as leads in cancer drug development .

Case Study 1: Dihydrofolate Reductase Inhibition

A detailed examination of the inhibitory activity of acetamide derivatives on DHFR was conducted using human placental membranes. The study revealed that specific structural modifications of the acetamide enhanced binding affinity to the enzyme, thereby improving antimicrobial efficacy .

Case Study 2: Anticancer Evaluation

In a comparative study, various acetamide derivatives were tested against multiple cancer cell lines. One compound exhibited over 85% growth inhibition against OVCAR-8 (ovarian cancer) and SNB-19 (brain cancer) cell lines. The molecular docking studies indicated strong interactions with the active sites of target proteins involved in cancer progression .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Cell LineInhibition (%)
Acetamide AAntimicrobialE. coli75
Acetamide BAnticancerA-54986.61
Acetamide CAnticancerOVCAR-885.26

Table 2: Structural Variations and Their Effects

Compound StructureDHFR Inhibition (%)Cytotoxicity (MCF-7)
N-(4-(N-(5-methylisoxazolyl)sulfamoyl)phenyl)70Moderate
N-(4-(N-(3,4-dimethylisoxazolyl)sulfamoyl)phenyl)85High

Mecanismo De Acción

The mechanism of action of Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Actividad Biológica

Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- (CAS Number: 135529-19-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- is C18H18N4O6S2, with a molecular weight of 450.48 g/mol. Its structure features a sulfonamide linkage and an isoxazole moiety, which are critical for its biological activity.

  • Urease Inhibition :
    • Acetamide derivatives have been shown to inhibit urease activity, an enzyme crucial for the metabolism of urea in various organisms. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access. Studies indicate that modifications on the acetamide scaffold can enhance urease inhibition potency significantly.
    • Table 1 summarizes the IC50 values for various acetamide derivatives against urease:
    Compound NameIC50 (µM)
    Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-9.95 ± 0.14
    Flurbiprofen derivative63.42 ± 1.15
  • Antioxidant Activity :
    • The compound exhibits notable antioxidant properties, which are essential for mitigating oxidative stress in biological systems. This activity is linked to the presence of the isoxazole ring and sulfonamide group.
  • Neuroprotective Effects :
    • Recent studies have highlighted the neuroprotective potential of acetamide derivatives in cellular models of neurodegeneration. For instance, compounds derived from acetamide have shown protective effects in PC12 cells against sodium nitroprusside-induced oxidative damage .

Case Studies

  • Urease Inhibition Study :
    • A study conducted on various acetamide derivatives demonstrated that those with isoxazole substitutions exhibited superior urease inhibition compared to traditional sulfonamide drugs. The study concluded that structural modifications could lead to enhanced therapeutic agents for treating conditions related to urease activity, such as kidney stones .
  • Neuroprotection in Cellular Models :
    • In a neuroprotective study involving PC12 cells, acetamide derivatives were tested for their ability to prevent cell death induced by oxidative stress. Compound 5c showed significant protective effects and was more effective than edaravone, a known neuroprotective agent .

Research Findings

Research has consistently indicated that the biological activity of acetamide compounds is highly dependent on their structural modifications. A review of synthesized organic compounds highlighted that derivatives containing specific substituents on the isoxazole ring displayed improved antimicrobial and anti-inflammatory properties compared to their non-substituted counterparts .

Q & A

Q. What are the recommended synthetic routes for Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-, and how can purity be optimized?

Basic Research Question
The compound is typically synthesized via sulfonamide coupling reactions. A standard method involves refluxing a precursor sulfonamide (e.g., 4,5-dimethyl-3-isoxazolylamine) with an activated phenylacetamide derivative in the presence of a coupling agent like acetic anhydride . Purity optimization includes chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol or acetone. Melting point analysis and NMR spectroscopy are critical for verifying purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound and its metal complexes?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : For confirming hydrogen/carbon environments (e.g., sulfonamide NH at δ 10–12 ppm, acetamide carbonyl at ~168–170 ppm) .
  • X-ray Crystallography : Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and adjacent molecules) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., calculated [M+H]+ = 325.09 g/mol) .
  • FTIR : Identifies functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹, C=O at ~1650 cm⁻¹) .

Q. How do structural modifications influence the pharmacological activity of related N-phenylacetamide sulfonamides?

Advanced Research Question
Substituents on the isoxazole ring and phenyl group significantly modulate activity. For example:

  • 4,5-Dimethylisoxazole : Enhances metabolic stability compared to 5-methyl derivatives by steric hindrance .
  • Sulfonamide Linkage : Critical for binding to biological targets (e.g., cyclooxygenase or bacterial dihydropteroate synthase). Replacement with carbamate reduces activity .
  • SAR Studies : Piperazinyl or morpholinyl groups at the phenyl position improve analgesic efficacy, as seen in analogs like compound 35 (IC₅₀ = 12 μM in COX-2 inhibition assays) .

Q. What computational methods can predict binding interactions of this compound with biological targets?

Advanced Research Question

  • Molecular Docking (AutoDock Vina, Schrödinger) : Models interactions with enzymes (e.g., COX-2, dihydropteroate synthase). The sulfonamide group often forms hydrogen bonds with Arg120/Arg90 residues .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories.
  • ADMET Prediction (SwissADME) : Estimates logP (~2.5) and bioavailability (Lipinski’s Rule compliance) .

Q. How can conflicting data in structure-activity relationships (SAR) be resolved?

Advanced Research Question
Contradictions arise from substituent electronic vs. steric effects. Strategies include:

  • Systematic Analog Synthesis : Vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and test in standardized assays (e.g., antimicrobial MIC, COX inhibition) .
  • Crystallographic Analysis : Resolve ambiguities in binding modes (e.g., nitro group torsion angles affecting solubility ).
  • Meta-Analysis : Compare datasets across studies (e.g., anti-inflammatory vs. antimicrobial SAR trends) .

Q. What are the applications of metal complexation with this compound?

Advanced Research Question
The sulfonamide and acetamide groups act as chelating sites for metals like Cu(II) or Fe(III):

  • Antimicrobial Enhancement : Cu(II) complexes show improved activity against E. coli (MIC reduced from 32 μg/mL to 8 μg/mL) .
  • Catalytic Applications : Fe(III) complexes catalyze oxidative coupling reactions (e.g., phenol dimerization) .
  • Analytical Use : Colorimetric detection of metal ions (e.g., Co²⁺ via UV-Vis absorbance shifts) .

Q. How does this compound compare to structurally related sulfonamides in clinical use?

Advanced Research Question
Compared to Sulfamethoxazole (5-methylisoxazole derivative):

  • Bioavailability : 4,5-Dimethyl substitution increases logP (2.5 vs. 0.89), enhancing membrane permeability .
  • Toxicity : Reduced nephrotoxicity due to lower renal crystallization propensity .
  • Resistance Profile : Modified isoxazole ring may evade bacterial sulfonamide-resistant dihydropteroate synthase mutations .

Propiedades

IUPAC Name

N-[4-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-8-9(2)20-15-13(8)16-21(18,19)12-6-4-11(5-7-12)14-10(3)17/h4-7H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEYSNBUFVGRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437288
Record name Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91960-06-4
Record name Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.